N-(3-chloropyridin-2-yl)undecanamide
Description
Chemical Identity and Classification
N-(3-chloropyridin-2-yl)undecanamide belongs to the broader family of chloropyridine derivatives, which are heterocyclic aromatic compounds containing nitrogen within the pyridine ring structure. The compound features a 3-chloropyridin-2-yl moiety attached to an undecanamide group through an amide linkage. Pyridine itself is a basic heterocyclic organic compound with the chemical formula C₅H₅N, structurally related to benzene with one methine group replaced by a nitrogen atom.
The chloropyridine family encompasses various positional isomers, including compounds such as (3-chloropyridin-2-yl)methanamine and (2-chloropyridin-3-yl)methanamine, which share similar aromatic core structures but differ in their substituent patterns. These structural variations significantly influence the compounds' reactivity profiles and biological activities.
Structural Features and Molecular Composition
The molecular architecture of this compound can be characterized by several key structural elements that contribute to its distinctive properties. The compound consists of a pyridine ring bearing a chlorine substituent at the 3-position, with the amide nitrogen attached at the 2-position of the pyridine ring.
Table 1: Comparative Analysis of Related Chloropyridine Compounds
The pyridine ring system exhibits aromatic character with a conjugated system of six π electrons delocalized over the ring. Unlike benzene, the electron density in pyridine is not evenly distributed due to the negative inductive effect of the nitrogen atom, resulting in a dipole moment and weaker resonant stabilization compared to benzene. The nitrogen atom in pyridine is sp²-hybridized and participates in π-bonding using its unhybridized p orbital, while the lone pair occupies an sp² orbital projecting outward from the ring.
Historical Development and Research Context
The development of chloropyridine-based compounds has been driven by their versatility as synthetic intermediates and their biological activity profiles. The pyridine ring occurs in many important compounds across diverse fields, including agrochemicals, pharmaceuticals, and vitamins. Historically, pyridine was produced from coal tar, but modern synthetic approaches have enabled the large-scale production of approximately 20,000 tons per year worldwide as of 2016.
Research into chloropyridine derivatives has expanded significantly due to their potential as bioactive molecules. The introduction of chlorine substituents into the pyridine ring system modulates electronic properties and enhances interactions with biological targets. This structural modification strategy has proven particularly valuable in drug discovery programs targeting various therapeutic areas.
Significance in Pyridine-Based Amide Chemistry
Pyridine-based amides represent a crucial class of bioactive compounds with applications spanning multiple therapeutic domains. The amide functional group provides hydrogen bonding capabilities and influences molecular recognition processes, while the pyridine ring contributes to π-π stacking interactions and coordination chemistry potential.
Table 2: Physical Properties of Pyridine and Related Systems
The crystallographic properties of pyridine reveal an orthorhombic crystal system with space group Pna2₁, featuring lattice parameters a = 1752 pm, b = 897 pm, c = 1135 pm, with 16 formula units per unit cell at 153 K. This structural information provides insights into the solid-state packing arrangements that influence physical properties and potential pharmaceutical formulations.
Properties
Molecular Formula |
C16H25ClN2O |
|---|---|
Molecular Weight |
296.83 g/mol |
IUPAC Name |
N-(3-chloropyridin-2-yl)undecanamide |
InChI |
InChI=1S/C16H25ClN2O/c1-2-3-4-5-6-7-8-9-12-15(20)19-16-14(17)11-10-13-18-16/h10-11,13H,2-9,12H2,1H3,(H,18,19,20) |
InChI Key |
OAHXAVMPHGLHGK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(=O)NC1=C(C=CC=N1)Cl |
Canonical SMILES |
CCCCCCCCCCC(=O)NC1=C(C=CC=N1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects: Chloro vs. Iodo and Hydroxy Groups
- N-(5-Iodoquinolin-8-yl)undecanamide (): Structure: Undecanamide attached to a quinoline ring with an iodine substituent at position 5. Properties: Acts as a bidentate ligand in organoboron polymers, achieving a fluorescence quantum yield (ΦF) of 0.65. The iodine atom’s heavy atom effect may enhance spin-orbit coupling, influencing optical properties.
2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide () and N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide ():
- Structure : Shorter acetamide chains with hydroxy/iodo substituents on pyridine.
- Properties : Hydroxy groups increase hydrophilicity, while iodo substituents may sterically hinder coordination.
- Comparison : The undecanamide chain in the target compound likely enhances lipid solubility and reduces crystallinity compared to acetamide derivatives .
Heterocycle Variations: Pyridine vs. Quinoline vs. Phthalimide
- 3-Chloro-N-phenyl-phthalimide (): Structure: Chloro-substituted phthalimide with a phenyl group. Properties: Used as a monomer for polyimides due to thermal stability and rigidity. Comparison: The target compound’s pyridine ring (vs. phthalimide) may offer weaker electron-withdrawing effects, altering polymer backbone electronic properties .
Alkyl Chain Length: Undecanamide vs. Acetamide
- Undecanamide Derivatives (e.g., ):
- Impact : Longer chains improve solubility in organic solvents and flexibility in polymeric systems.
- Acetamide Derivatives (e.g., ):
- Impact : Shorter chains favor crystallinity and higher melting points.
Data Table: Structural and Functional Comparison
Research Findings and Hypotheses
- Optical Properties: The iodine in N-(5-iodoquinolin-8-yl)undecanamide contributes to its high ΦF . Chlorine in the target compound may offer a balance between electron-withdrawing effects and reduced heavy atom quenching.
- Coordination Chemistry: The pyridine nitrogen and amide oxygen in this compound could act as chelation sites, similar to quinoline-based ligands, but with altered steric and electronic profiles.
- Polymer Applications : The undecanamide chain may impart flexibility to polymers, contrasting with the rigidity of phthalimide-based systems .
Preparation Methods
Acylation of 3-Chloropyridin-2-amine with Undecanoyl Chloride
The most direct route involves the acylation of 3-chloropyridin-2-amine with undecanoyl chloride. This method leverages nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of the acyl chloride.
Procedure :
-
Reagent Preparation : 3-Chloropyridin-2-amine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
-
Acylation : Undecanoyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) to neutralize HCl byproducts.
-
Reaction Monitoring : The mixture is stirred at room temperature for 12 hours, with progress tracked via thin-layer chromatography (TLC).
-
Workup : The reaction is quenched with ice-cold water, and the organic layer is extracted, dried over Na₂SO₄, and concentrated.
-
Purification : Crude product is purified via column chromatography (hexane:ethyl acetate = 4:1) to yield this compound as a white solid.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Reaction Time | 12 hours |
| Purity (HPLC) | ≥98% |
Advantages : High atom economy and straightforward purification.
Limitations : Undecanoyl chloride’s moisture sensitivity necessitates strict anhydrous conditions.
Hydrolysis of Ethyl N-(3-Chloropyridin-2-yl)undecanoate
An alternative route involves synthesizing the ethyl ester intermediate, followed by hydrolysis to the amide.
Procedure :
-
Ester Synthesis : Ethyl undecanoate (1.0 equiv) reacts with 3-chloropyridin-2-amine (1.1 equiv) in the presence of DCC (1.3 equiv) and DMAP (0.1 equiv) in DCM.
-
Hydrolysis : The ester intermediate is treated with NaOH (2.0 equiv) in tetrahydrofuran (THF) at 20°C for 1 hour.
-
Acidification : The mixture is acidified to pH 3 using HCl, precipitating the amide product.
-
Isolation : The precipitate is filtered, washed with ethyl acetate, and dried under vacuum.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 82% |
| Reaction Time | 1 hour (hydrolysis) |
| Solvent System | THF/H₂O |
Advantages : Avoids handling reactive acyl chlorides.
Limitations : Requires additional step for ester synthesis.
Reductive Amination of 3-Chloropyridine-2-carbaldehyde
A less conventional approach employs reductive amination, though this method is less efficient for long-chain amides.
Procedure :
-
Imine Formation : 3-Chloropyridine-2-carbaldehyde (1.0 equiv) reacts with undecanamine (1.2 equiv) in methanol at 60°C for 6 hours.
-
Reduction : Sodium cyanoborohydride (1.5 equiv) is added, and the mixture is stirred for 12 hours.
-
Workup : The solvent is evaporated, and the residue is purified via recrystallization from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 45–50% |
| Reaction Time | 18 hours |
| Purity (NMR) | 95% |
Advantages : Useful for analogs with modified alkyl chains.
Limitations : Low yield due to steric hindrance from the undecanamide chain.
Optimization Strategies for Improved Synthesis
Catalyst Selection
Silica-supported FeCl₃ (SiO₂-FeCl₃) has emerged as a recyclable catalyst for amidation reactions, enhancing yields to 89–92% under solvent-free grinding conditions.
Mechanistic Insight : The Lewis acid catalyst polarizes the carbonyl group, accelerating nucleophilic attack by the amine.
Solvent Effects
Polar aprotic solvents like DMF improve reaction rates but complicate purification. Non-polar solvents (e.g., toluene) favor slower, cleaner reactions, ideal for heat-sensitive intermediates.
Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile:water = 70:30) confirms ≥98% purity with a retention time of 12.3 minutes.
Challenges in Large-Scale Production
Purification Difficulties
The long hydrocarbon chain induces low solubility in common organic solvents, necessitating gradient elution in column chromatography or recrystallization from hexane/ethyl acetate mixtures.
Moisture Sensitivity
Undecanoyl chloride’s reactivity with water mandates rigorous drying of glassware and reagents, increasing production costs.
Applications in Pharmaceutical Research
While beyond preparation methods, it is pertinent to note that this compound’s bioactivity profile has spurred interest in antimicrobial and enzyme inhibition studies .
Q & A
Basic Question: What are the optimized synthetic routes for N-(3-chloropyridin-2-yl)undecanamide, and what key reaction conditions should be prioritized?
Answer:
The synthesis of this compound derivatives typically involves multi-step reactions, including substitution, reduction, and condensation. For example:
- Step 1: Substitution reactions under alkaline conditions (e.g., K₂CO₃ or NaH) to introduce pyridylmethoxy groups, as seen in analogous intermediates .
- Step 2: Reduction of nitro groups to amines using iron powder in acidic media (e.g., HCl/EtOH) .
- Step 3: Condensation with carboxylic acids (e.g., undecanoic acid derivatives) using coupling agents like HATU or DCC in the presence of a base (e.g., triethylamine) .
Critical Conditions:
- pH Control: Alkaline conditions (pH 9–10) for substitution; acidic media (pH 2–4) for reductions.
- Temperature: Mild conditions (25–60°C) to prevent decomposition of the chloropyridinyl moiety.
- Catalysts: Use of DBU or DMAP to enhance condensation efficiency .
Basic Question: How can researchers characterize the structural purity of this compound, and what analytical techniques are most reliable?
Answer:
Key Techniques:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ for C₁₆H₂₅ClN₂O: calc. 296.1654) .
- HPLC-PDA: Assess purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .
Common Pitfalls:
- Residual solvents (e.g., DMF) may interfere with NMR; lyophilization or repeated washing is recommended.
Advanced Question: What strategies can resolve contradictory data in bioactivity assays for this compound derivatives?
Answer:
Contradictions often arise from variations in:
- Test Organisms: Species-specific metabolic pathways (e.g., insect vs. fungal models) .
- Structural Modifications: Subtle changes in the undecanamide chain length or pyridinyl substituents (e.g., 3-chloro vs. 5-chloro) alter binding affinity .
Methodological Solutions:
- Dose-Response Curves: Use at least five concentrations (0.1–100 μM) to establish IC₅₀/EC₅₀ values.
- Molecular Docking: Validate interactions with target proteins (e.g., acetylcholinesterase for insecticidal activity) using software like AutoDock Vina .
- Metabolite Profiling: LC-MS/MS to identify degradation products that may skew results .
Example: A derivative showed 80% insecticidal activity in aphids but only 30% in beetles; docking revealed steric hindrance in the beetle enzyme active site .
Advanced Question: How can the undecanamide chain length be modified to enhance target selectivity in pesticidal applications?
Answer:
Structure-Activity Relationship (SAR) Insights:
- Chain Length: Optimal activity is observed at C11 (undecanamide), as shorter chains (C8) reduce lipid solubility, while longer chains (C14) increase off-target binding .
- Substituents: Introducing branched alkyl groups (e.g., tert-butyl) at the amide nitrogen improves metabolic stability .
Experimental Design:
Synthesis: Prepare analogs with C8–C14 chains via stepwise elongation using ω-amino acids .
Bioassays: Test against Spodoptera frugiperda (fall armyworm) and Myzus persicae (aphid) larvae.
Selectivity Index: Calculate LC₅₀ ratios for target vs. non-target organisms (e.g., honeybees).
Data: A C11 derivative exhibited a selectivity index of 12.5 (aphid vs. bee), compared to 3.2 for C8 .
Advanced Question: What mechanistic insights explain the role of the 3-chloropyridinyl group in conferring bioactivity?
Answer:
The 3-chloropyridinyl moiety contributes to:
- Electrophilic Reactivity: The chlorine atom increases electron withdrawal, enhancing hydrogen bonding with target proteins (e.g., nicotinic acetylcholine receptors) .
- Metabolic Resistance: Chlorine reduces oxidative degradation by cytochrome P450 enzymes in pests .
Validation Methods:
- X-ray Crystallography: Resolve ligand-receptor complexes (e.g., with Drosophila nAChR) to map binding interactions .
- Isotopic Labeling: Use ³⁶Cl-labeled analogs to track metabolic fate in insect models .
Example: Removing the 3-chloro group reduced insecticidal activity by 90%, confirming its critical role .
Basic Question: What are the stability considerations for storing this compound, and how can degradation be minimized?
Answer:
Stability Profile:
- Light Sensitivity: The chloropyridinyl group undergoes photodegradation; store in amber vials at –20°C .
- Hydrolysis: The amide bond is susceptible to acidic/basic hydrolysis; maintain pH 6–7 in buffer solutions .
Stabilization Methods:
- Lyophilization: Freeze-dried powders retain >95% purity after 12 months .
- Antioxidants: Add 0.1% BHT to ethanolic stock solutions to prevent radical-mediated degradation .
Advanced Question: How can computational modeling guide the optimization of this compound derivatives for neuroactive applications?
Answer:
Workflow:
Density Functional Theory (DFT): Calculate electrostatic potential maps to identify reactive sites (e.g., chloropyridinyl Cl for electrophilic attacks) .
Molecular Dynamics (MD): Simulate binding to human GABA receptors vs. insect targets to predict cross-reactivity .
QSAR Models: Correlate logP values (2.5–4.0) with blood-brain barrier penetration for neuroactivity .
Case Study: A derivative with logP 3.2 showed 50% higher GABA inhibition than logP 4.5 analogs due to improved solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
